
2,2,6,6-Tetramethylpiperidine
Overview
Description
2,2,6,6-Tetramethylpiperidine is an organic compound belonging to the amine class. It is a colorless liquid with a characteristic amine-like odor. This compound is known for its sterically hindered nitrogen atom, which makes it a valuable reagent in various chemical reactions. Its molecular formula is C9H19N, and it has a molar mass of 141.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,2,6,6-Tetramethylpiperidine involves the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine using the Wolff-Kishner reaction . Another method involves the dehydration of tetraalkylpyridines using metal oxide catalysts at temperatures above 150°C .
Industrial Production Methods: In industrial settings, this compound is often produced through the dehydration of tetraalkylpyridines in the presence of metal oxide or semimetal oxide catalysts. This process can be conducted either as an aqueous solution or suspension, or as an atomized melt in conjunction with water vapor .
Chemical Reactions Analysis
Oxidation Reactions
TMP undergoes oxidation to form nitroxyl radicals and oxoammonium salts, which serve as critical intermediates in catalytic cycles.
Formation of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
Oxidation of TMP with hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) in the presence of catalytic metal salts (e.g., NaBr) yields the stable nitroxyl radical TEMPO .
Reagents | Conditions | Products | Yield | References |
---|---|---|---|---|
H₂O₂, NaBr, KOH | 0–5°C, 24–48 h | TEMPO | 85–90% | |
NaOCl, NaHCO₃ | RT, 1–2 h | TEMPO | >95% | |
O₂, CuCl | Ionic liquid, RT | Aldehydes/Ketones (via TEMPO) | 70–95% |
Key Mechanism :
- Initial oxidation of TMP generates hydroxylamine intermediates.
- Further oxidation produces TEMPO, a potent oxidant for alcohols .
Oxidation to Oxoammonium Salts
Electrochemical or chemical oxidation of TEMPO yields oxoammonium tetrafluoroborate (e.g., 4-acetamido-TEMPO⁺ BF₄⁻), a stoichiometric oxidant .
Substitution Reactions
TMP participates in substitution reactions at the nitrogen or piperidine ring positions.
Nitrogen-Allylation
Allylic chlorides react with TMP to form allylated tertiary amines under mild conditions .
Substrate | Reagents | Conditions | Products | Yield | References |
---|---|---|---|---|---|
Allylic chlorides | TMP, THF | 0–25°C, 2–6 h | Allylated tertiary amines | 75–90% |
Ring-Substitution
Cyclohexyl groups substitute at the 2,6-positions of TMP derivatives via radical stabilization .
Deprotonation and Metalation
TMP-derived bases, such as lithium tetramethylpiperidide (LiTMP), enable selective deprotonation of weakly acidic substrates.
Lithium Tetramethylpiperidide (LiTMP)
LiTMP, formed by deprotonating TMP with n-BuLi, is a strong, non-nucleophilic base .
Substrate | Reagents | Conditions | Products | Yield | References |
---|---|---|---|---|---|
Epoxides | LiTMP, THF | -78°C, 1 h | α-Lithiated epoxides | 80–95% | |
Methoxyarenes | LiTMP, TMEDA | RT, 12 h | Deprotonated arenes | 60–85% |
Applications :
- LiTMP facilitates stereoselective α-lithiation of epoxides for oxacarbenoid formation .
- Enables ortho-lithiation of pyridine derivatives .
Radical-Mediated Reactions
TMP derivatives like TEMPO act as radical scavengers or mediators in polymerization and oxidation .
Scientific Research Applications
Applications in Organic Synthesis
Deprotonation Reactions
TMP serves as a base in deprotonation reactions due to its non-nucleophilic nature. It effectively abstracts protons from acidic carbon atoms to form carbanions that can participate in further synthetic transformations .
TMP-Lithium Complexes
TMP is utilized in the preparation of TMP-lithium complexes that are essential for metalation of sensitive substrates under mild conditions. These complexes are crucial in synthesizing complex organic molecules .
Table 1: Summary of Organic Synthesis Applications
Application | Description |
---|---|
Deprotonation | Acts as a base to form carbanions from acidic substrates |
TMP-Lithium Complexes | Used for metalation of sensitive organic substrates |
Radical Initiators | Forms N-oxyl derivatives used as radical initiators in various reactions |
Industrial Applications
Light Stabilizers
TMP is employed as a light stabilizer for polyolefins and other polymers. Its ability to quench free radicals makes it effective in preventing degradation caused by UV radiation .
Cocatalyst in Polymerization
In the field of polymer chemistry, TMP acts as a cocatalyst in olefin polymerizations (e.g., Ziegler catalysts), enhancing the efficiency of the polymerization process .
Medicinal Chemistry
Antioxidant Properties
Derivatives such as Metexyl (4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl) exhibit significant antioxidant properties and have been studied for their potential to induce apoptosis in tumor cells. Research has shown that these nitroxide radicals can scavenge reactive oxygen species effectively .
Table 2: Medicinal Applications
Environmental Applications
Detection of Oil Freshness
Recent studies have explored the use of TEMPO in visual colorimetric detection systems for assessing the freshness of edible oils based on peroxide levels. This application highlights its role in food safety and quality control .
Case Studies
-
Antioxidant Efficacy of Metexyl
A study investigated Metexyl's ability to act as an antioxidant in various experimental models. It demonstrated significant efficacy against oxidative stress induced by reactive oxygen species and showed promise for further pharmacological applications . -
Use in Polymer Stabilization
Research on TMP's application as a light stabilizer revealed that it significantly improved the lifespan and performance of polyolefin products when exposed to UV radiation .
Mechanism of Action
The sterically hindered nitrogen atom in 2,2,6,6-Tetramethylpiperidine imparts significant chemical stability and reduces the reactivity of the nitrogen, making it a less nucleophilic and weaker base compared to other aliphatic amines . This steric hindrance allows it to act as a hindered base in various chemical reactions, providing controlled reactivity and stability .
Comparison with Similar Compounds
- 2,6-Dimethylpiperidine
- Pempidine
- TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Uniqueness: 2,2,6,6-Tetramethylpiperidine is unique due to its sterically hindered nitrogen atom, which imparts significant chemical stability and reduces the reactivity of the nitrogen. This makes it a valuable reagent in various chemical reactions where controlled reactivity is desired .
Biological Activity
2,2,6,6-Tetramethylpiperidine (TMP) is a cyclic amine that has garnered attention for its diverse applications in organic chemistry and potential biological activities. This compound is primarily recognized for its role as a catalyst in various chemical reactions and as a metabolic intermediate. Recent studies have highlighted its antioxidant properties and implications in biological systems, warranting a comprehensive examination of its biological activity.
TMP is characterized by its stable piperidine ring structure with four methyl groups at the 2 and 6 positions. This unique configuration contributes to its steric hindrance and reactivity, making it an effective catalyst in chemical processes.
Antioxidant Properties
TMP and its derivatives have been identified as potent antioxidants. Research indicates that TMP can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. Two derivatives, Tempace and Troxyl, synthesized from TMP, demonstrated significant antioxidant capabilities by effectively scavenging superoxide radicals and inhibiting the iron and ascorbate-driven Fenton reaction, which generates hydroxyl radicals .
Table 1: Antioxidant Activity of TMP Derivatives
Compound | Superoxide Scavenging Activity | Fenton Reaction Inhibition |
---|---|---|
Tempace | High | Significant |
Troxyl | High | Significant |
Metabolism and Toxicity
TMP undergoes heme-catalyzed metabolism in human liver microsomes, resulting in the formation of 2,2-dimethylpyrrolidine (2,2-DMPy). This metabolic pathway involves the generation of nitroxide radicals as intermediates . While these metabolites may exhibit beneficial properties, there are concerns regarding the toxic effects of TMP on living organisms. Studies have shown that TEMPO (the oxidized form of TMP) can inhibit cell growth in yeast models and induce DNA double-strand breaks under certain conditions .
Case Study: TEMPO's Effects on Yeast
A study conducted on Saccharomyces cerevisiae revealed that TEMPO supplementation inhibited cell growth across various strains while simultaneously slowing aging in post-mitotic cells. The research highlighted a genoprotective effect by reducing DNA damage, although it also noted potential toxic effects on actively dividing cells .
Antimicrobial Activity
Recent investigations into TMP-substituted phenazines have demonstrated promising antibacterial activity against clinical strains. Seven novel TMP-substituted phenazines were tested and compared to clofazimine, revealing effective antimicrobial properties .
Table 2: Antimicrobial Activity of TMP-Substituted Phenazines
Compound | Minimum Inhibitory Concentration (MIC) | Comparison to Clofazimine |
---|---|---|
TMP-Phenazine 1 | 4 µg/mL | More effective |
TMP-Phenazine 2 | 8 µg/mL | Comparable |
Clofazimine | 16 µg/mL | Baseline |
Mechanistic Insights
The proposed mechanism for TMP metabolism involves interactions with heme iron leading to the formation of a perferryl-oxygen complex. This complex facilitates the oxidation of TMP to an exocyclic iminium ion, which subsequently undergoes N-dealkylation . Understanding these mechanisms is crucial for assessing both the therapeutic potential and risks associated with TMP.
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of 2,2,6,6-Tetramethylpiperidine in organic chemistry?
- Methodological Answer : The compound is a sterically hindered base used to generate metallo-amide bases (e.g., Lithium tetramethylpiperidide) and stabilize reactive intermediates like silylketene acetals. It is critical in synthesizing hibarimicinone and 4-substituted quinazolines. Experimental protocols often involve inert atmospheres (N₂/Ar) to avoid moisture sensitivity. Its role as a precursor to TEMPO radicals (stable nitroxides) enables applications in oxidation and radical polymerization .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Due to flammability (DOT Class 3) and corrosivity, use local exhaust ventilation, avoid ignition sources, and store under nitrogen at ambient temperatures. PPE includes chemical-resistant gloves (JIS T 8116), gas masks for organic vapors, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
Q. How should researchers characterize this compound for purity and structural confirmation?
- Methodological Answer : Employ NMR (¹H/¹³C) to confirm steric hindrance and methyl group resonance. Mass spectrometry (MS) validates molecular weight (141.25 g/mol), while IR spectroscopy identifies N-H stretches. Cross-reference with CAS 768-66-1 and InChIKey
RKMGAJGJIURJSJ-UHFFFAOYSA-N
for database consistency .
Advanced Research Questions
Q. How can steric hindrance in this compound influence reaction kinetics in organometallic synthesis?
- Methodological Answer : The tetramethyl groups restrict nucleophilic attack, favoring bulky substrates. Kinetic studies under varying temperatures and pressures can quantify steric effects. Computational modeling (DFT) predicts transition states, while in situ FT-IR monitors intermediate formation. Compare reactivity with less-hindered analogs (e.g., piperidine) to isolate steric contributions .
Q. What experimental strategies resolve contradictions in reported radical scavenging efficiencies of TEMPO derivatives derived from this compound?
- Methodological Answer : Discrepancies may arise from solvent polarity or trace metal impurities. Use controlled radical polymerization (RAFT/ATRP) with standardized initiators and EPR spectroscopy to quantify radical lifetimes. Reproduce studies under inert conditions (Schlenk line) and validate via HPLC-MS to rule out side reactions .
Q. How can factorial design optimize reaction conditions for synthesizing 4-Amino-2,2,6,6-Tetramethylpiperidine derivatives?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25–80°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF). Analyze yields via ANOVA and LC-MS. Use response surface methodology (RSM) to identify optimal conditions, ensuring reproducibility across three independent trials .
Q. What analytical approaches detect decomposition products of this compound under oxidative conditions?
- Methodological Answer : Thermal degradation studies (TGA-DSC) coupled with GC-MS identify volatile byproducts (e.g., methylamines). For non-volatile residues, employ ESI-MS and XPS to detect oxidized species. Compare with NIST reference spectra and control experiments under nitrogen to distinguish thermal vs. oxidative pathways .
Q. Data Contradiction and Validation
Q. How should researchers address inconsistencies in solvent compatibility databases for this compound?
- Methodological Answer : Cross-validate solubility data using nephelometry (turbidity measurements) in polar (H₂O, MeOH) and non-polar (hexane) solvents. Replicate conflicting studies with Karl Fischer titration to rule out moisture interference. Publish negative results and collaborate via platforms like PubChem to update community guidelines .
Q. Theoretical Framework Integration
Q. How can ligand field theory explain the coordination behavior of this compound in transition metal complexes?
- Methodological Answer : The lone pair on the nitrogen atom participates in σ-donation to metal centers. UV-Vis and magnetic susceptibility measurements (SQUID) determine ligand field splitting (Δ₀). Compare with crystallographic data (XRD) to correlate steric bulk with distortion in octahedral vs. tetrahedral geometries .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGAJGJIURJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061113 | |
Record name | Piperidine, 2,2,6,6-tetramethyl- | |
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Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,2,6,6-Tetramethylpiperidine | |
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Vapor Pressure |
0.98 [mmHg] | |
Record name | 2,2,6,6-Tetramethylpiperidine | |
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CAS No. |
768-66-1 | |
Record name | 2,2,6,6-Tetramethylpiperidine | |
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Record name | 2,2,6,6-Tetramethylpiperidine | |
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Record name | Norpempidine | |
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Record name | Piperidine, 2,2,6,6-tetramethyl- | |
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Record name | Piperidine, 2,2,6,6-tetramethyl- | |
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Record name | 2,2,6,6-tetramethylpiperidine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.090 | |
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Record name | 2,2,6,6-TETRAMETHYLPIPERIDINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N9S1YCFM | |
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